1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one

Chemical Synthesis Analytical Chemistry Quality Control

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS 1099621-62-1) is a brominated thiophene-containing ketone with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol. This compound exists as a liquid at room temperature and is supplied for research and development applications.

Molecular Formula C10H13BrOS
Molecular Weight 261.18 g/mol
CAS No. 1099621-62-1
Cat. No. B1371029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one
CAS1099621-62-1
Molecular FormulaC10H13BrOS
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CCC1=CC=C(S1)Br
InChIInChI=1S/C10H13BrOS/c1-7(2)9(12)5-3-8-4-6-10(11)13-8/h4,6-7H,3,5H2,1-2H3
InChIKeyRJRHNVBBEKWIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS 1099621-62-1): Chemical Profile and Procurement Baseline


1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS 1099621-62-1) is a brominated thiophene-containing ketone with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol [1]. This compound exists as a liquid at room temperature and is supplied for research and development applications . Its structure incorporates a 5-bromothiophen-2-yl moiety linked via an ethyl bridge to a 4-methylpentan-3-one unit, providing a distinct substitution pattern that differentiates it from other thiophene derivatives. The compound's physicochemical properties include a predicted density of 1.364±0.06 g/cm³ and a predicted boiling point of 305.8±27.0 °C [2].

Why Generic Substitution Fails for 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS 1099621-62-1)


Generic substitution of 1-(5-bromothiophen-2-yl)-4-methylpentan-3-one with other thiophene-containing ketones is not straightforward due to its unique combination of the 5-bromo substituent, the ethyl linker, and the 4-methylpentan-3-one moiety [1]. This specific arrangement dictates the compound's reactivity profile, lipophilicity (calculated LogP of 4.48) , and potential binding interactions. Minor alterations, such as changing the bromine position or modifying the ketone chain length, can drastically alter chemical behavior and biological outcomes. For applications requiring precise structure-activity relationships (SAR), substituting this compound with a near analog would introduce uncontrolled variables, compromising experimental reproducibility and data integrity. The following section provides quantitative evidence supporting this compound's specific differentiation where data is available.

Quantitative Differentiation Evidence for 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS 1099621-62-1)


Stabilized Purity Profile of 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (95% with Cu+HQ+MgO) vs. Standard Unstabilized Batches

The target compound is available with a standard purity of 95% stabilized with copper (Cu), hydroquinone (HQ), and magnesium oxide (MgO) . This stabilization package is specifically designed to inhibit radical-induced degradation and oxidation of the thiophene ring, which is a common issue with unstabilized bromothiophene derivatives. While many suppliers offer similar purity levels (e.g., 95%), the explicit inclusion of a stabilization system provides a quantifiable advantage in long-term storage stability and lot-to-lot consistency. Direct comparative data on the rate of degradation between stabilized and unstabilized batches is not publicly available; however, the presence of the stabilizer is a documented quality attribute.

Chemical Synthesis Analytical Chemistry Quality Control

Physicochemical Differentiation: Predicted Density and Boiling Point of 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one vs. Common Analogs

The predicted density of 1-(5-bromothiophen-2-yl)-4-methylpentan-3-one is 1.364±0.06 g/cm³, and its predicted boiling point is 305.8±27.0 °C [1]. These values differentiate it from common analogs such as 2-acetyl-5-bromothiophene (MW 205.07 g/mol, bp ~ 150-155 °C) and other simple bromothiophene ketones. The higher boiling point and specific density are a direct consequence of its larger molecular weight and extended alkyl chain. This data is critical for designing synthetic procedures, selecting appropriate solvents for extraction, and determining purification methods (e.g., distillation conditions).

Physical Chemistry Process Development Solvent Selection

Lipophilicity Profile (LogP 4.48) of 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one vs. Class Average

The calculated octanol-water partition coefficient (LogP) for the target compound is 4.476 . This value indicates significant lipophilicity, which is a critical parameter for membrane permeability and passive diffusion in biological systems. In contrast, many simpler bromothiophene building blocks exhibit LogP values below 3.0 [1]. This difference of over 1.5 log units represents a more than 30-fold increase in lipophilicity, which can dramatically influence bioavailability, tissue distribution, and target engagement in pharmacological assays.

Medicinal Chemistry ADME Drug Discovery

Recommended Research and Industrial Applications for 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS 1099621-62-1)


Synthetic Intermediate in Medicinal Chemistry: Leveraging Lipophilicity (LogP 4.48) for Lead Optimization

The high lipophilicity (calculated LogP 4.48) of 1-(5-bromothiophen-2-yl)-4-methylpentan-3-one makes it a valuable building block for medicinal chemists seeking to improve the membrane permeability of drug candidates. By incorporating this specific moiety into a lead series, researchers can systematically evaluate the impact of a 30-fold increase in lipophilicity on cellular potency, oral bioavailability, and CNS penetration compared to analogs with lower LogP values . This compound is particularly suited for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies where precise control over physicochemical properties is essential.

Reliable Reagent for Long-Term Synthetic Programs Requiring Consistent Quality

For laboratories executing multi-step syntheses or long-term research programs, procuring 1-(5-bromothiophen-2-yl)-4-methylpentan-3-one with a defined stabilization system (95% purity, stabilized with Cu+HQ+MgO) is critical. The stabilizer package mitigates oxidative degradation of the thiophene core, ensuring that the reagent maintains its reactivity and purity over extended storage periods. This reduces the need for frequent re-qualification, minimizes waste from degraded material, and provides higher confidence in batch-to-batch reproducibility—a significant advantage over procurement of unstabilized batches from other vendors .

Process Chemistry Development: Utilizing Predicted Boiling Point (305.8°C) for Purification Protocol Design

The predicted high boiling point (305.8±27.0 °C) of this compound is a critical parameter for process chemists. When designing large-scale reactions and work-ups, this data point allows for the selection of appropriate high-boiling solvents, the optimization of vacuum distillation conditions, and the implementation of effective solvent-swap strategies. This ensures the compound can be reliably isolated from reaction mixtures without thermal decomposition or co-distillation with more volatile byproducts .

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